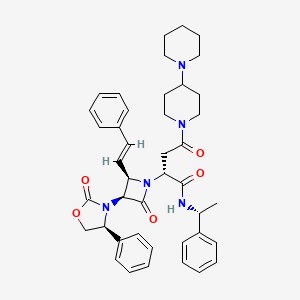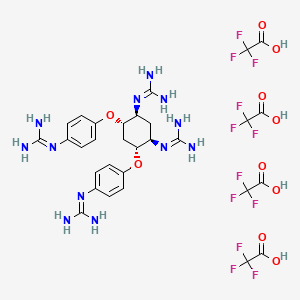
Suvn-D4010
Vue d'ensemble
Description
SUVN-D4010 is a novel, potent, and highly selective partial agonist of the serotonin 4 receptor. It is primarily intended for the treatment of cognitive disorders, including Alzheimer’s disease and schizophrenia . This compound has shown promising results in preclinical and clinical studies, demonstrating both symptomatic relief and disease-modifying potential .
Applications De Recherche Scientifique
SUVN-D4010 has several scientific research applications:
Méthodes De Préparation
The synthesis of SUVN-D4010 involves several steps, including protection and deprotection of functional groups, as well as alkylation reactions. Here is a general outline of the synthetic route:
Protection of Amine/Amide: The amine or amide is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine and a catalyst like 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM).
N-Alkylation: The deprotected amine is then alkylated using an alkyl halide in the presence of potassium carbonate (K2CO3) in acetonitrile.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale manufacturing.
Analyse Des Réactions Chimiques
SUVN-D4010 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include alkyl halides and nucleophiles such as sodium azide (NaN3).
The major products formed from these reactions depend on the specific conditions and reagents used.
Mécanisme D'action
SUVN-D4010 exerts its effects by selectively binding to and activating the serotonin 4 receptor. This activation leads to an increase in the levels of acetylcholine in the brain, which is associated with improved cognitive function . Additionally, it has been shown to increase neuroprotective soluble amyloid precursor protein levels, indicating potential disease-modifying effects .
Comparaison Avec Des Composés Similaires
SUVN-D4010 is unique in its high selectivity and potency as a partial agonist of the serotonin 4 receptor. Similar compounds include:
Prucalopride: Another serotonin 4 receptor agonist, primarily used for the treatment of chronic constipation.
Mosapride: A serotonin 4 receptor agonist used for the treatment of gastrointestinal disorders.
Compared to these compounds, this compound has shown superior efficacy in preclinical models of cognitive disorders and has a favorable safety profile .
Propriétés
Numéro CAS |
1428862-32-1 |
|---|---|
Formule moléculaire |
C21H29N5O2 |
Poids moléculaire |
383.5 g/mol |
Nom IUPAC |
2-[1-(3-methoxypropyl)piperidin-4-yl]-5-(1-propan-2-ylindazol-3-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C21H29N5O2/c1-15(2)26-18-8-5-4-7-17(18)19(24-26)21-23-22-20(28-21)16-9-12-25(13-10-16)11-6-14-27-3/h4-5,7-8,15-16H,6,9-14H2,1-3H3 |
Clé InChI |
DWTFBJGTRBMHPG-UHFFFAOYSA-N |
SMILES |
CC(C)N1C2=CC=CC=C2C(=N1)C3=NN=C(O3)C4CCN(CC4)CCCOC |
SMILES canonique |
CC(C)N1C2=CC=CC=C2C(=N1)C3=NN=C(O3)C4CCN(CC4)CCCOC |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
SUVN-D4010; SUVN-D 4010; SUVN D4010; SUVN-1004028; SUVN-D-1208045; SUVN-D1003019; SUVN-D1104010; SUVN-D1108121. |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-{[(2,3-Difluorophenyl)methyl]sulfanyl}-6-{[(2S,3R)-3,4-dihydroxybutan-2-yl]amino}pyrimidin-4-yl)azetidine-1-sulfonamide](/img/structure/B610999.png)



![5-[2-[(3,4-Dichlorobenzoyl)amino]ethyl]-N-hydroxy-3-isoxazolecarboxamide](/img/structure/B611004.png)




![3-[2-(1-Adamantyl)ethyl]-2-(4-chlorophenyl)imino-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B611015.png)